

Spectroscopic Profile of 3,5-Dichlorosalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dichlorosalicylaldehyde** (CAS No. 90-60-8), a key intermediate in the synthesis of Schiff base ligands and other fine chemicals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-Dichlorosalicylaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
11.39	Singlet	1H	OH	CDCl ₃
9.86	Singlet	1H	CHO	CDCl ₃
7.64	Doublet (J=2.5 Hz)	1H	Ar-H	CDCl ₃
7.52	Doublet (J=2.5 Hz)	1H	Ar-H	CDCl ₃

Note: Slight variations in chemical shifts have been reported in the literature. The data presented here is a representative compilation.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
193.5	C=O (Aldehyde)	CDCl ₃
158.0	C-OH	CDCl ₃
137.5	C-Cl	CDCl ₃
130.0	Ar-CH	CDCl ₃
126.5	C-CHO	CDCl ₃
125.0	C-Cl	CDCl ₃
123.0	Ar-CH	CDCl ₃

Note: The assignments are based on typical chemical shift ranges for substituted aromatic aldehydes and data available from spectral databases.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (intramolecular H-bond)
~3080	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (aldehyde)
~1580, ~1460	Medium-Strong	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (phenol)
~870	Strong	C-H bend (aromatic, out-of-plane)
~700	Strong	C-Cl stretch

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 4: UV-Vis Spectroscopic Data

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
~255, ~335	Not Reported	Ethanol

Note: The λ_{max} values are estimated based on the UV-Vis spectra of structurally similar salicylaldehyde derivatives. Specific experimental data for **3,5-Dichlorosalicylaldehyde** is not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of **3,5-Dichlorosalicylaldehyde** in 0.7 mL of deuterated

chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ^{13}C NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

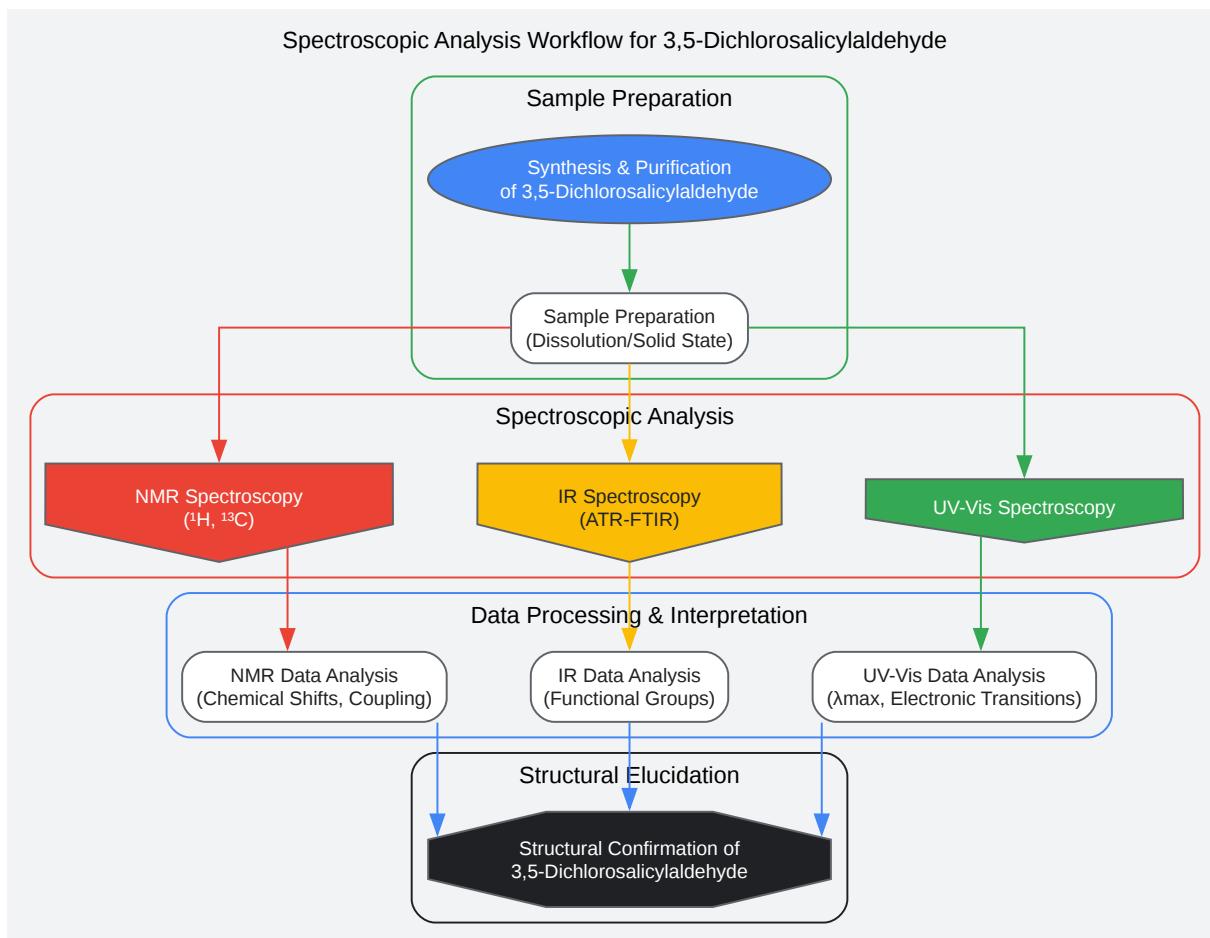
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **3,5-Dichlorosalicylaldehyde** was placed directly onto the ATR crystal, and firm pressure was applied to ensure good contact. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was recorded on a dual-beam spectrophotometer. A stock solution of **3,5-Dichlorosalicylaldehyde** was prepared in ethanol. This stock solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was scanned over a wavelength range of 200-400 nm, using pure ethanol as the blank reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3,5-Dichlorosalicylaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **3,5-Dichlorosalicylaldehyde**.

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References

- 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]
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